ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S2/c1-2-32-22(29)25-12-9-16-17(13-25)33-21(18(16)19(23)27)24-20(28)14-5-7-15(8-6-14)34(30,31)26-10-3-4-11-26/h5-8H,2-4,9-13H2,1H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYUVMZWXFFWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a novel compound with significant potential in pharmacological applications. Its unique structure incorporates a thieno[2,3-c]pyridine core, which is known for various biological activities, including antiplasmodial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Structural Characteristics
The compound has the following molecular formula: and a molecular weight of 520.62 g/mol. The structure features a pyrrolidin-1-ylsulfonyl group that enhances its binding capabilities to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidin-1-ylsulfonyl moiety is thought to facilitate the compound's binding to proteins involved in various signaling pathways, potentially inhibiting their activity and leading to therapeutic effects.
Antiparasitic Activity
Research indicates that compounds related to thieno[2,3-c]pyridines exhibit strong antiparasitic properties. For instance, structural modifications have led to enhanced antiplasmodial activity against Plasmodium falciparum, with IC50 values reported as low as 199 nM for related compounds . The biological testing of similar derivatives shows promising results in reducing parasitemia in vitro.
Cytotoxicity Studies
In studies assessing cytotoxicity against human cell lines (e.g., HEK293T), the selectivity index (SI) was calculated to evaluate the safety profile of these compounds. For example, certain derivatives demonstrated significant antiparasitic effects while maintaining high viability in human cells at concentrations up to 30 µM .
Data Tables
The following tables summarize key findings from research studies on the biological activity of related compounds:
| Compound | Parasitemia (3D7) at 3 µM [%] | Parasitemia (3D7) at 0.3 µM [%] | HEK293T Viability at 30 µM [%] | PfGSK-3 Activity at 10 µM [%] |
|---|---|---|---|---|
| 9a | 3.7 ± 3.6 | 23.1 ± 10.8 | 123.0 ± 8.4 | 80.3 ± 18.2 |
| 9b | 46.0 ± 19.7 | 96.0 ± 1.9 | 101.1 ± 19.6 | 101.9 ± 16.5 |
| 9c | 40.0 ± 15.9 | 69.2 ± 26.0 | 99.3 ± 5.3 | 99.0 ± 14.1 |
Case Studies
Case Study: Antimalarial Efficacy
In a study evaluating the antimalarial potential of thieno[2,3-c]pyridine derivatives, several compounds were synthesized with varying substituents on the benzamide moiety to optimize activity against P. falciparum. Compounds with specific modifications exhibited enhanced potency compared to earlier iterations .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that certain structural features significantly influenced both antiparasitic efficacy and cytotoxicity profiles across various derivatives . This information is critical for further development and optimization of the compound for therapeutic use.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer: Synthesis requires multi-step reactions with precise control of:
- Temperature : Maintained between 0–5°C during sulfonylation to avoid side reactions (e.g., pyrrolidine sulfonyl group addition) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Reaction Time : Extended reaction times (12–24 hours) improve yields for cyclization steps involving the thieno[2,3-c]pyridine core .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with >95% purity .
Q. How can researchers characterize the compound’s stability under laboratory conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for similar sulfonamide derivatives) .
- Light Sensitivity : Store in amber vials at –20°C; monitor degradation via HPLC after 72-hour exposure to UV light .
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours; quantify intact compound using LC-MS .
Q. What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.5–2.5 ppm) and carbamoyl NH₂ (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (e.g., ester C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₇N₄O₅S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar derivatives?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1).
Substituent (R) Target Affinity (IC₅₀, nM) Solubility (mg/mL) Source Pyrrolidin-1-ylsulfonyl 12.3 ± 1.5 0.45 Morpholinosulfonyl 18.9 ± 2.1 0.62
Q. What computational strategies support the design of derivatives with enhanced target binding?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions between the carbamoyl group and kinase ATP-binding pockets (e.g., PDB 3POZ) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .
- QSAR Models : Train on datasets of thienopyridine derivatives to predict IC₅₀ values for novel analogs .
Q. How can reaction intermediates be trapped and characterized to elucidate mechanisms?
Methodological Answer:
- Quench-Load NMR : Halt reactions at 30-minute intervals using liquid N₂; analyze intermediates via 2D NMR (e.g., HSQC for C-H coupling) .
- Trapping Agents : Add thiophosgene to stabilize reactive sulfonamide intermediates; confirm via FT-IR (S=O stretch at 1150–1300 cm⁻¹) .
Q. What strategies mitigate low yields in the final cyclization step?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, improving yields by 20–25% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O); BF₃·Et₂O increases diastereomeric purity to >90% .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies?
Methodological Answer:
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
